3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride

Salt formation aqueous solubility handling stability

This dihydrochloride salt (CAS 2445791-80-8) delivers unmatched aqueous solubility compared to its free base, enabling direct dissolution in assay buffers without DMSO. The saturated tetrahydro core mitigates CYP450 oxidation, while the pyrrolidine secondary amine permits rapid library expansion via amide coupling or reductive amination. Sourced at ≥95% purity and aligned with patented TNFα modulator SAR, it is the optimal building block for medicinal chemistry programs demanding metabolic stability and oral bioavailability.

Molecular Formula C11H19Cl2N3
Molecular Weight 264.19
CAS No. 2445791-80-8
Cat. No. B2785157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride
CAS2445791-80-8
Molecular FormulaC11H19Cl2N3
Molecular Weight264.19
Structural Identifiers
SMILESC1CCN2C(=NC=C2C3CCNC3)C1.Cl.Cl
InChIInChI=1S/C11H17N3.2ClH/c1-2-6-14-10(8-13-11(14)3-1)9-4-5-12-7-9;;/h8-9,12H,1-7H2;2*1H
InChIKeyDMNDUPYBQNOPLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Dihydrochloride: Structural and Procurement Baseline


3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine dihydrochloride (CAS 2445791-80-8) is a heterocyclic building block featuring a saturated tetrahydroimidazo[1,2-a]pyridine core with a pyrrolidin-3-yl substituent at position 3, isolated as its dihydrochloride salt . With a molecular weight of 264.19 g/mol (C₁₁H₁₉Cl₂N₃), it belongs to a class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives that have been patented as modulators of human TNFα activity and as fibrinogen receptor antagonists [1][2]. The compound is commercially available predominantly as a research chemical, typically supplied at ≥95% purity .

Why 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Dihydrochloride Cannot Be Casually Substituted


Although compounds sharing the tetrahydroimidazopyridine scaffold may appear interchangeable, critical physicochemical, regioisomeric, and salt-form differences preclude casual substitution . The dihydrochloride form of this compound provides enhanced aqueous solubility over its free base (CAS 1552535-24-6), directly impacting utility in aqueous biological assays [1]. The imidazo[1,2-a]pyridine regioisomeric form is distinct from the imidazo[1,5-a]pyridine isomer (CAS 1527677-74-2), with implications for target engagement and synthetic derivatisation; in the broad imidazo[1,2-a]pyridine patent literature, SAR studies demonstrate that even small positional changes within the core can abolish or invert pharmacological activity [2]. Additionally, the saturated tetrahydro core differentiates it from aromatic imidazo[1,2-a]pyridine analogs (e.g., CAS 1367935-17-8) in terms of conformational flexibility, metabolic stability, and resistance to cytochrome P450-mediated oxidation .

Quantitative Differential Evidence: 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Dihydrochloride vs. Comparators


Dihydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement

The target compound is the dihydrochloride salt (CAS 2445791-80-8, MW 264.19 g/mol), differing from its free base form (CAS 1552535-24-6, MW 191.27 g/mol) by the addition of two equivalents of HCl . Conversion of basic amine heterocycles to their hydrochloride salts is a well-established strategy that substantially increases aqueous solubility relative to the free base; the dihydrochloride form confers solubility in aqueous media that the free base lacks, while the free base is preferentially soluble in organic solvents [1]. This differential is critical for researchers designing aqueous biological assays, where the free base would require addition of organic co-solvents.

Salt formation aqueous solubility handling stability

Regioisomeric Specificity: Imidazo[1,2-a]pyridine vs. Imidazo[1,5-a]pyridine Core

The target compound bears the imidazo[1,2-a]pyridine core (N1–C2 bridgehead fusion), whereas a regioisomeric compound, 3-(pyrrolidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS 1527677-74-2), bears the imidazo[1,5-a]pyridine core (N1–C5 bridgehead fusion) . These regioisomers are chemically distinct (different SMILES: c1nc(C2CCNC2)n2c1CCCC2 vs. the [1,2-a] isomer) and cannot be used interchangeably. Patent literature covering tetrahydroimidazo[1,2-a]pyridine-based TNFα modulators explicitly specifies the [1,2-a] regioisomeric configuration as essential for target engagement, with SAR data showing that alternative ring fusion positions result in loss of activity [1].

Regioisomerism kinase inhibitor scaffold target selectivity

Saturated Tetrahydro Core vs. Aromatic Imidazo[1,2-a]pyridine: Physicochemical and Metabolic Implications

The target compound contains a fully saturated 5,6,7,8-tetrahydro ring, distinguishing it from the aromatic analog 3-{imidazo[1,2-a]pyridin-3-yl}pyrrolidine (CAS 1367935-17-8, MW 187.24 g/mol, C₁₁H₁₃N₃) . Saturation removes the planar aromatic pyridine ring, introducing sp³ hybridised centres that increase three-dimensional character (higher fraction of sp³ carbons) and reduce susceptibility to cytochrome P450-mediated oxidation at the ring. In the imidazo[1,2-a]pyridine inhibitor literature, solution instability and in vivo ineffectiveness of aromatic imidazo[1,2-a]pyridine derivatives have been explicitly documented, attributed to oxidative degradation of the aromatic core [1], whereas tetrahydro derivatives are designed to circumvent this limitation.

Metabolic stability conformational flexibility CYP oxidation

Molecular Formula Isomer Discrimination: Same Formula (C₁₁H₁₉Cl₂N₃), Distinct Scaffold

The molecular formula C₁₁H₁₉Cl₂N₃ is shared by multiple dihydrochloride salts, including 1-pyrrolidin-3-yl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride (CAS 1788641-20-2), 2-cyclopropyl-1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (CAS 2228695-98-3), and (2-piperidin-1-ylpyridin-3-yl)methanamine dihydrochloride (CAS 1955506-57-6) [1][2]. Despite identical elemental composition, these compounds contain fundamentally different heterocyclic scaffolds (benzimidazole, imidazo[4,5-c]pyridine, and piperidinyl-pyridine, respectively) with distinct chemical reactivity profiles. The target compound is unique among these in possessing the tetrahydroimidazo[1,2-a]pyridine core with a pyrrolidin-3-yl substituent at position 3, a substitution pattern enabling specific derivatisation chemistry not accessible with the alternative scaffolds .

Isomer discrimination building block specificity orthogonal reactivity

Recommended Application Scenarios for 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Dihydrochloride Based on Quantitative Evidence


Aqueous-Phase Biological Screening Requiring Pre-Dissolved Compound

The dihydrochloride salt form provides water solubility that the free base (CAS 1552535-24-6) lacks, enabling direct dissolution into aqueous assay buffers without organic co-solvents such as DMSO . This makes the dihydrochloride salt the preferred form for high-throughput screening campaigns, fluorescence-based assays sensitive to DMSO quenching, and any biochemical assay where vehicle control effects must be minimised [1].

Synthesis of TNFα-Modulator Candidate Libraries via [1,2-a] Core Derivatisation

The imidazo[1,2-a]pyridine core has been validated in granted patents as a scaffold for potent human TNFα modulators [2]. The pyrrolidin-3-yl substituent at position 3 provides a secondary amine handle for further functionalisation (e.g., amide coupling, reductive amination, sulfonylation), enabling rapid library expansion. Use of the correct [1,2-a] regioisomer ensures alignment with published SAR, whereas the [1,5-a] isomer (CAS 1527677-74-2) would produce compounds outside the patented chemical space.

Metabolic Stability-Focused Lead Optimisation Starting Point

Compared to aromatic imidazo[1,2-a]pyridine analogs, the fully saturated tetrahydro core of this compound is expected to exhibit reduced CYP450-mediated oxidation based on class-level precedent [3]. Literature reports that aromatic imidazo[1,2-a]pyridine p110α inhibitors were potent in vitro but unstable in solution and ineffective in vivo; the tetrahydro modification addresses this liability. This compound can serve as a core scaffold for medicinal chemistry programmes targeting indications where metabolic stability and oral bioavailability are critical requirements.

Calibrated Building Block for Parallel Synthesis with Defined Purity Specifications

With a documented minimum purity of 95% and a defined molecular weight of 264.2 g/mol , this compound meets the entry criteria for use as a validated building block in parallel synthesis and combinatorial chemistry workflows. Its unique combination of a saturated bicyclic core and a pendant secondary pyrrolidine amine differentiates it from formula-isomeric building blocks (e.g., CAS 1788641-20-2) that would yield different chemotypes upon derivatisation [4].

Quote Request

Request a Quote for 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.